3-Oxobutyl 4-methylpiperazine-1-carbodithioate
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Overview
Description
3-Oxobutyl 4-methylpiperazine-1-carbodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carbodithioate group and an oxobutyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobutyl 4-methylpiperazine-1-carbodithioate typically involves the reaction of 4-methylpiperazine-1-carbodithioic acid with an appropriate oxobutylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of 4-methylpiperazine-1-carbodithioic acid: This intermediate is synthesized by reacting 4-methylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide.
Oxobutylation: The 4-methylpiperazine-1-carbodithioic acid is then reacted with an oxobutylating agent, such as 3-chlorobutanone, under controlled temperature and pH conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The carbodithioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the carbodithioate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxobutyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-oxobutyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. These properties contribute to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbodithioic acid: Lacks the oxobutyl group but shares the carbodithioate functionality.
3-Oxobutyl piperazine-1-carbodithioate: Similar structure but without the methyl substitution on the piperazine ring.
Uniqueness
3-Oxobutyl 4-methylpiperazine-1-carbodithioate is unique due to the presence of both the oxobutyl and carbodithioate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61997-90-8 |
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Molecular Formula |
C10H18N2OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-oxobutyl 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C10H18N2OS2/c1-9(13)3-8-15-10(14)12-6-4-11(2)5-7-12/h3-8H2,1-2H3 |
InChI Key |
XXIUYCYPFUYZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCN(CC1)C |
Origin of Product |
United States |
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